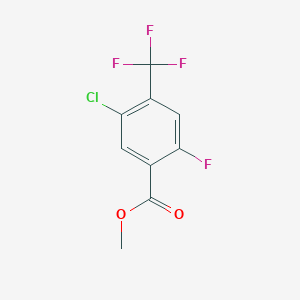

Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate” is a chemical compound with the CAS number 1805524-68-8 . It has a molecular weight of 256.58 . The IUPAC name for this compound is “methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate” and its InChI code is "1S/C9H5ClF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3" .

Molecular Structure Analysis

The molecular structure of “Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate” can be represented by the InChI code "1S/C9H5ClF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3" .Physical And Chemical Properties Analysis

“Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate” is a solid powder . It should be stored at ambient temperature .Aplicaciones Científicas De Investigación

Structural Analysis and Properties

Molecular Structure and Crystal Analysis : Studies on the molecular structure of similar trifluoromethyl-substituted compounds, including a variant of methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate, have been conducted. These studies provide insights into the dihedral angles, atom distances, and crystal structures, contributing to a deeper understanding of such compounds' molecular properties (Li et al., 2005).

Synthesis and Characterization : Another study focused on the synthesis and characterization of similar compounds, shedding light on their potential applications and chemical properties. This research is essential for understanding the reactivity and potential uses of methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate in various scientific domains (Kimura & Hourai, 2005).

Synthesis and Chemical Behavior

Synthetic Applications : Research on the synthesis of various fluorinated compounds, including those related to methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate, has been conducted. This research highlights the methods and conditions for synthesizing such compounds, crucial for their practical application in scientific research (Hajduch et al., 2014).

Chemical Reactivity and Transformations : Studies have explored the chemical reactivity and transformation processes of related fluorinated compounds. These insights are vital for understanding the potential chemical pathways and reactions involving methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate in various scientific applications (Yu, 2002).

Potential Applications in Various Fields

Pharmaceutical and Medicinal Chemistry : Research involving the synthesis and structural analysis of fluorinated compounds, including derivatives of methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate, has implications for pharmaceutical and medicinal chemistry. Such studies are crucial for developing new drugs and therapeutic agents (Mikhailopulo et al., 2003).

Material Science and Engineering : The synthesis and analysis of fluorinated compounds, including methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate, have applications in material science and engineering. This research contributes to the development of new materials with unique properties, beneficial in various technological applications (Huang et al., 2021).

Safety and Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area . Avoid breathing dust/fumes and contact with skin and eyes . Wear protective gloves, protective clothing, eye protection, and face protection . If in eyes, rinse cautiously with water for several minutes . If skin irritation occurs, get medical advice/attention . If inhaled, remove the person to fresh air and keep comfortable for breathing .

Mecanismo De Acción

Mode of Action

It is known that the trifluoromethyl group in organic compounds often contributes to their biological activity .

Biochemical Pathways

More research is needed to elucidate the compound’s effects on cellular processes .

Pharmacokinetics

It is known that the compound is a solid powder at room temperature, suggesting that it could be administered orally . Its bioavailability and other pharmacokinetic properties remain to be investigated.

Action Environment

The action of Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate may be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept away from moisture . These conditions may affect the compound’s stability and efficacy. Additionally, the compound may cause skin and eye irritation, and respiratory irritation if inhaled , suggesting that its use should be carefully managed to minimize exposure.

Propiedades

IUPAC Name |

methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVBWDHNQAACIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2429118.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)

![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)

![3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2429133.png)

![2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2429137.png)

![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)